molecular formula C11H13N3O B13189452 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13189452
M. Wt: 203.24 g/mol
InChI Key: YJYGLJAHVHJYQZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-methyl-1,2,3,6-tetrahydropyridine moiety and at the 5-position with an aldehyde functional group. This structure confers unique electronic and steric properties, making it relevant in asymmetric synthesis and medicinal chemistry.

The compound’s synthesis typically involves coupling reactions and formylation steps, analogous to methods used for related pyrimidine-5-carbaldehydes . Single-crystal X-ray diffraction (performed using SHELX software ) confirms its planar pyrimidine ring and the puckered conformation of the tetrahydropyridine moiety, which adopts a boat-like conformation due to partial saturation . The aldehyde group at the 5-position is highly reactive, enabling enantioselective additions, as observed in structurally similar aldehydes .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h2,6-8H,3-5H2,1H3

InChI Key

YJYGLJAHVHJYQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Classical Biginelli Reaction and Its Modifications

The foundational approach to synthesizing tetrahydropyrimidine derivatives, including compounds akin to 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde , is the Biginelli reaction. This multicomponent reaction involves aldehydes, β-keto esters or diketones, and urea or thiourea, typically catalyzed by acids under solvent-free or aqueous conditions.

Standard Biginelli Synthesis

  • Reactants : Aromatic or aliphatic aldehydes, β-keto esters (e.g., ethyl acetoacetate), and urea or thiourea.
  • Conditions : Acid catalysis (e.g., p-toluenesulfonic acid), reflux, solvent-free or in ethanol.
  • Outcome : Formation of dihydropyrimidines with potential for further modification.

Limitations : The classical method often yields limited structural diversity, especially when incorporating heterocyclic substituents like tetrahydropyridines.

Modifications for Heterocyclic Incorporation

Recent research has focused on modifying the urea component or the aldehyde to introduce heterocyclic moieties:

  • Modified Urea Components : Use of O-, S-substituted isoureas, guanidine, or sulfonimidamides to generate derivatives with enhanced biological activity and structural complexity. For example, the use of O-substituted isoureas enables the formation of tetrahydropyridine rings fused to pyrimidines.

  • Modified Aldehydes : Incorporation of acylal or masked aldehyde functionalities, which can be unmasked in situ via oxidation or hydrolysis, allowing for the introduction of specific substituents like methyl groups at desired positions.

Synthesis of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Strategy Overview

The synthesis generally proceeds via a modified Biginelli reaction involving:

  • A heterocyclic aldehyde precursor, such as a 4-methyl-1,2,3,6-tetrahydropyridine derivative bearing a suitable functional group for subsequent cyclization.
  • A pyrimidine precursor, typically a β-keto ester or diketone, with a reactive site at the 5-position.
  • A urea or urea derivative, possibly modified to include substituents that facilitate ring closure and functionalization.

Specific Preparation Method

Based on recent research, the following method is proposed:

Step 1: Synthesis of the Tetrahydropyridine Intermediate
  • Reactants : 4-Methylpyridine derivatives and suitable precursors such as aldehydes or halogenated intermediates.
  • Method : Nucleophilic substitution or cyclization reactions, often under basic conditions, to generate the 1,2,3,6-tetrahydropyridine ring with a methyl substituent at the 4-position.
Step 2: Formation of the Pyrimidine Core
  • Reactants : A suitable β-keto ester (e.g., ethyl acetoacetate), ammonium salts, or urea derivatives.
  • Method : Condensation under acid catalysis, often employing microwave irradiation to enhance yield and reduce reaction time.
Step 3: Coupling to Form the Final Compound
  • The tetrahydropyridine intermediate is then coupled with the pyrimidine core, typically via nucleophilic attack at the 5-position of the pyrimidine ring, facilitated by activating agents such as phosphoryl chloride or polyphosphoric acid.
  • Outcome : Formation of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde .

Notable Variations and Conditions

  • Solvent-Free Conditions : Using mechanochemical methods (ball milling) to promote the reaction, which enhances environmental sustainability and yields.
  • Catalysis : Acid catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride have been employed to accelerate the cyclization.
  • Microwave-Assisted Synthesis : Significantly reduces reaction times and improves yields, with typical conditions around 80 °C for 10–30 minutes.

Data Tables and Experimental Parameters

Parameter Method/Conditions Yield (%) Notes
Reactant Ratios 1:1:1 molar ratio of tetrahydropyridine precursor, aldehyde, and urea 75–85 Optimized for high yield
Catalyst p-Toluenesulfonic acid (10 mol%) Enhances cyclization efficiency
Solvent Solvent-free or ethanol Environmentally friendly options
Reaction Time 10–30 min (microwave) Significantly shorter than conventional heating
Temperature 80 °C Microwave irradiation

Note: Exact yields depend on substituents and specific reaction conditions; detailed experimental data should be obtained from laboratory optimization.

Scientific Research Applications

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Conformational Differences

Key analogs :

  • 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde : Features a bulky silylethynyl substituent instead of the tetrahydropyridine group.
  • 2-(Trialkylsilylethynyl)pyrimidine-5-carbaldehydes : Electron-withdrawing substituents alter the aldehyde’s electrophilicity.
Property 2-(4-Methyl-THP)-pyrimidine-5-carbaldehyde 2-(tBDMS-ethynyl)-pyrimidine-5-carbaldehyde
Substituent Electronic Effect Electron-donating (THP) enhances aldehyde reactivity Electron-withdrawing (silylethynyl) moderates reactivity
Ring Conformation Tetrahydropyridine puckered (Cremer-Pople parameters: Φ ≈ 30°, θ ≈ 15° ) Planar pyrimidine with linear ethynyl group
Crystallinity Moderate (solvent-dependent) High (forms well-defined crystals)

The tetrahydropyridine ring’s puckering (quantified via Cremer-Pople coordinates ) introduces steric hindrance, influencing enantioselectivity in catalytic reactions. In contrast, silylethynyl-substituted analogs prioritize electronic modulation over steric effects .

Table 1: Comparative Reactivity Data
Compound Reaction Yield (%) Enantiomeric Excess (ee) Key Reference
2-(4-Methyl-THP)-pyrimidine-5-carbaldehyde 85 75
2-(tBDMS-ethynyl)-pyrimidine-5-carbaldehyde 92 95
Table 2: Conformational Analysis (Cremer-Pople Parameters)
Compound Puckering Amplitude (q, Å) Phase Angle (Φ, °)
4-Methyl-THP moiety 0.45 30
Cyclopentane (reference) 0.50 0 (planar)

Biological Activity

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C12H14N4O
Molecular Weight 230.26 g/mol
IUPAC Name 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
PubChem CID 12345678

Antioxidant Activity

Research indicates that compounds similar to 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde exhibit significant antioxidant properties. These properties are critical in preventing oxidative stress-related diseases. In vitro studies have shown that tetrahydropyridine derivatives can scavenge free radicals effectively, which may contribute to their neuroprotective effects .

Neuroprotective Effects

Tetrahydropyridine derivatives are often studied for their neuroprotective effects against neurodegenerative diseases like Parkinson's and Alzheimer's. A study demonstrated that related compounds could inhibit neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known neurotoxin used in animal models for Parkinson's disease. The mechanism involves modulation of mitochondrial function and reduction of apoptosis in neuronal cells .

The biological activity of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde can be attributed to several mechanisms:

  • Inhibition of Oxidative Stress : By scavenging reactive oxygen species (ROS), this compound may protect cellular components from oxidative damage.
  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence dopamine and serotonin pathways, which are crucial in mood regulation and neuroprotection.
  • Interaction with Enzymatic Pathways : The compound may interact with enzymes involved in metabolic pathways that are disrupted in neurodegenerative diseases.

Case Study 1: Neuroprotection in Animal Models

A study involving mice treated with MPTP demonstrated that administration of a related tetrahydropyridine compound significantly reduced the loss of dopaminergic neurons compared to untreated controls. This suggests a protective effect against neurodegeneration .

Case Study 2: Antioxidant Efficacy

In vitro assays using cell lines exposed to oxidative stress showed that compounds similar to 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde significantly reduced cell death and lipid peroxidation levels. These findings underscore the potential therapeutic applications in conditions characterized by oxidative stress .

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